2-Bromo-4,5-dimethoxybenzenesulfonamide
Overview
Description
2-Bromo-4,5-dimethoxybenzenesulfonamide is a chemical compound with the molecular formula C8H10BrNO4S . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4,5-dimethoxybenzenesulfonamide consists of a benzene ring substituted with two methoxy groups, a bromine atom, and a sulfonamide group . The molecular weight of the compound is 296.14 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4,5-dimethoxybenzenesulfonamide include its molecular formula (C8H10BrNO4S), molecular weight (296.14 g/mol), and its structure .Scientific Research Applications
1. Sensor Development for Heavy Metal Detection
2-Bromo-4,5-dimethoxybenzenesulfonamide derivatives have been utilized in the development of sensors for heavy metals. A study by Sheikh et al. (2016) focused on synthesizing bis-sulfonamides to study their applications as heavy metal sensors. They found that these molecules, when fabricated onto a glassy carbon electrode, exhibited high sensitivity and stability, particularly towards cobalt ions, indicating potential for environmental and healthcare applications in detecting toxic pollutants (Sheikh et al., 2016).
2. Photodynamic Therapy for Cancer Treatment
Research by Pişkin et al. (2020) explored the use of benzenesulfonamide derivatives, including 2-Bromo-4,5-dimethoxybenzenesulfonamide, in the synthesis of zinc phthalocyanine compounds. These compounds demonstrated high singlet oxygen quantum yields and good fluorescence properties, making them potential candidates as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
3. Analytical Applications
A study by Gowda et al. (1983) investigated the use of sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, in analytical chemistry. This compound proved useful as an oxidizing titrant for direct titrations of various substances like ascorbic acid and sulfite, showing potential in analytical procedures with simple and rapid methodologies (Gowda et al., 1983).
4. Inhibitory Activity in Diabetes Mellitus Treatment
Huang Zhi-qiang (2011) synthesized derivatives of 2-Bromo-4,5-dimethoxybenzenesulfonamide, which were tested for inhibitory activities against protein tyrosine phosphatase 1B (PTP1B). One derivative demonstrated significant inhibition rates, indicating its potential as a therapeutic agent in the treatment of type 2 diabetes mellitus (Huang Zhi-qiang, 2011).
Future Directions
properties
IUPAC Name |
2-bromo-4,5-dimethoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXXFLICJJJSKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407127 | |
Record name | 2-bromo-4,5-dimethoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-dimethoxybenzenesulfonamide | |
CAS RN |
56948-10-8 | |
Record name | 2-bromo-4,5-dimethoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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